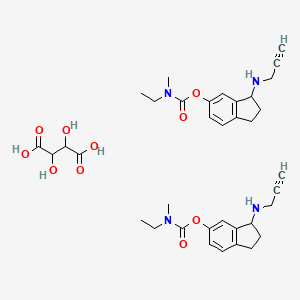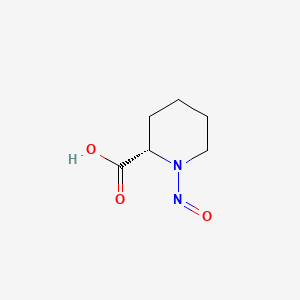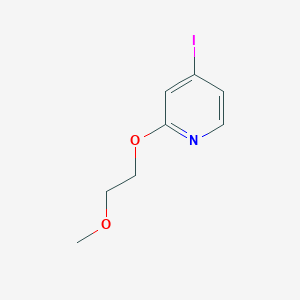
4-Iodo-2-(2-methoxyethoxy)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Iodo-2-(2-methoxyethoxy)pyridine is a chemical compound characterized by its iodine and methoxyethoxy functional groups attached to a pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Iodo-2-(2-methoxyethoxy)pyridine typically involves the iodination of 2-(2-methoxyethoxy)pyridine. This can be achieved through electrophilic aromatic substitution reactions where iodine or an iodinating agent is used in the presence of a suitable catalyst.
Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and the use of specific solvents and catalysts to ensure efficient iodination.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Iodo-2-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:
Oxidation: The iodine atom can be oxidized to form iodate or periodate derivatives.
Reduction: The iodine atom can be reduced to form iodide derivatives.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the iodine atom is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, sodium hypochlorite, and potassium permanganate.
Reduction: Reducing agents such as sodium thiosulfate, sodium bisulfite, and hydrogen gas are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation Products: Iodate or periodate derivatives.
Reduction Products: Iodide derivatives.
Substitution Products: Various substituted pyridines depending on the nucleophile used.
Applications De Recherche Scientifique
4-Iodo-2-(2-methoxyethoxy)pyridine has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: It can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a precursor in the synthesis of pharmaceuticals.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which 4-Iodo-2-(2-methoxyethoxy)pyridine exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes, altering their activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparaison Avec Des Composés Similaires
4-Iodo-2-(2-methoxyethoxy)pyridine is similar to other iodinated pyridines, such as 2-iodopyridine and 3-iodopyridine. its unique methoxyethoxy group provides distinct chemical properties and reactivity compared to these compounds. This makes it particularly useful in specific applications where these properties are advantageous.
Does this cover everything you were looking for, or is there something more specific you'd like to know about this compound?
Propriétés
Formule moléculaire |
C8H10INO2 |
|---|---|
Poids moléculaire |
279.07 g/mol |
Nom IUPAC |
4-iodo-2-(2-methoxyethoxy)pyridine |
InChI |
InChI=1S/C8H10INO2/c1-11-4-5-12-8-6-7(9)2-3-10-8/h2-3,6H,4-5H2,1H3 |
Clé InChI |
XPIFNWOSDSXTLB-UHFFFAOYSA-N |
SMILES canonique |
COCCOC1=NC=CC(=C1)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


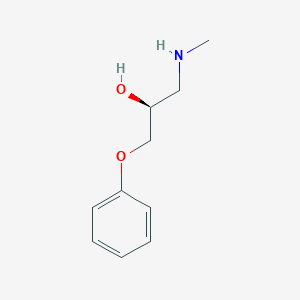

![5,6-dimethyl-4,6-dihydro-3H-[1,3]thiazolo[5,4-c]pyridazine](/img/structure/B15359283.png)
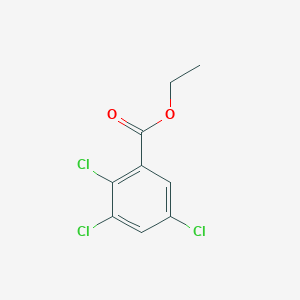

![2-(4-Bromophenyl)-5-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B15359320.png)

![5-(4-Morpholin-4-ylthieno[3,2-d]pyrimidin-2-yl)pyridin-2-amine](/img/structure/B15359329.png)
![tert-butyl N-[3-(1,3-dioxoisoindol-2-yl)-3-thiophen-3-ylpropyl]carbamate](/img/structure/B15359332.png)

